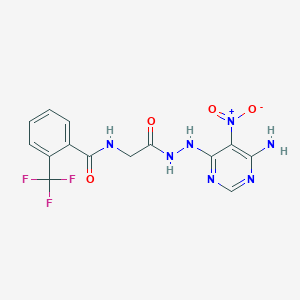

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N7O4/c15-14(16,17)8-4-2-1-3-7(8)13(26)19-5-9(25)22-23-12-10(24(27)28)11(18)20-6-21-12/h1-4,6H,5H2,(H,19,26)(H,22,25)(H3,18,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSJWEZIMAXKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant case studies.

Structural Characteristics

The compound features several notable structural elements:

- Molecular Formula : C13H13N7O4

- Molecular Weight : 331.29 g/mol

- Key Functional Groups :

- Hydrazine moiety

- Nitro group on the pyrimidine ring

- Benzamide structure

These features suggest that the compound may interact with various biological targets, potentially leading to therapeutic applications.

Antiviral Properties

Research indicates that N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide exhibits significant antiviral activity. Its structural components suggest efficacy against viral infections, particularly in inhibiting HIV replication. Similar compounds have shown the ability to interfere with viral proteins, enhancing their therapeutic potential against viral diseases.

The proposed mechanism of action involves the compound's interaction with key viral enzymes or proteins, disrupting their function and thereby inhibiting viral replication. The presence of the hydrazine and nitro groups is believed to enhance this interaction, although detailed studies are necessary to elucidate the specific pathways involved.

Structure-Activity Relationship Studies

A study focused on derivatives of benzamide scaffolds identified compounds with improved biological activity against pancreatic β-cell dysfunction. The findings indicated that modifications to the benzamide structure could enhance protective effects against endoplasmic reticulum (ER) stress in β-cells, which is crucial for diabetes management .

| Compound | Activity | EC50 (μM) |

|---|---|---|

| WO5m | β-cell protective | 0.1 ± 0.01 |

| N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide | Antiviral | TBD |

Comparative Analysis

The table below compares N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide with similar compounds based on their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide | Hydrazine linked to benzamide and pyrimidine | Potential antiviral activity |

| Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazide | Similar hydrazine and pyrimidine structure | Antiviral potential |

| 4-Amino-N-(4-nitrophenyl)sulfonylbenzamide | Sulfonamide group enhances interaction with viral proteins | Strong HIV inhibitory effects |

Comparación Con Compuestos Similares

Compound 8a ()

- Structure : (E)-N-(5-(2-(2-(4-Methoxy-2,3-dimethylbenzylidene)hydrazinyl)-2-oxoethyl)-1H-pyrazol-3-yl)-3-(trifluoromethyl)benzamide

- Key Features :

- Pyrazole ring replaces the pyrimidine core.

- Benzylidene hydrazone linker instead of a direct hydrazinyl group.

- Trifluoromethylbenzamide moiety retained.

- Data :

Compound 1f ()

- Structure : 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea

- Key Features :

- Urea backbone instead of benzamide.

- Piperazine-thiazole scaffold enhances solubility.

- Data :

Compound 3d ()

- Structure : N-(2-(2-(1-(3,5-Di-tert-butyl-4-hydroxybenzyl)-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)-N,N-dimethyloctadecan-1-ammonium bromide

- Key Features: Indolinone core with a long alkyl chain for lipophilicity. Quaternary ammonium group enhances cellular uptake.

- Data :

Functional Group Analysis

Spectral and Physicochemical Comparisons

Research Findings and Implications

- Synthetic Challenges : The target compound’s nitro group may introduce instability during synthesis, as seen in analogous nitropyrimidine derivatives requiring controlled conditions .

- Bioactivity Trends : Trifluoromethylbenzamide derivatives (e.g., 8a) exhibit enhanced binding to hydrophobic enzyme pockets, while urea-linked compounds (e.g., 1f) show improved water solubility .

- Structural Limitations : The absence of a piperazine or alkyl chain in the target compound may reduce bioavailability compared to 1f or 3d .

Métodos De Preparación

Hydrazine Functionalization of Pyrimidine Core

The 6-amino-5-nitropyrimidine scaffold serves as the nucleophilic backbone for hydrazine attachment. As demonstrated in antiviral agent syntheses:

Procedure :

- Reaction : 6-Amino-5-nitropyrimidin-4-ol (10 mmol) is refluxed with hydrazine hydrate (12 mmol) in ethanol (50 mL) at 80°C for 6–8 hours.

- Workup : Precipitation via ice-water quenching followed by recrystallization from ethanol/water (1:3).

- Yield : 82–87% pale-yellow crystals.

Critical Parameters :

- Excess hydrazine (1.2 eq) ensures complete conversion

- Ethanol optimizes solubility without side reactions

Preparation of 2-(Trifluoromethyl)Benzamide Fragment

Catalytic Hydrogenation-Hydrolysis Route

Adapted from industrial-scale methods for trifluoromethyl benzamides:

Step 1: Cyanidation

| Parameter | Optimal Value |

|---|---|

| Substrate | 2,3-Dichlorotrifluorotoluene |

| Cyanide source | NaCN (1.1 eq) |

| Solvent | N,N-Dimethylacetamide |

| Temperature | 90–100°C |

| Yield | 87.6% |

Step 2: Hydrogenative Dechlorination

Step 3: Base-Mediated Hydrolysis

| Condition | Effect |

|---|---|

| NaOH (4 eq) | Complete nitrile → amide conversion |

| Temperature | 100°C, 4 hours |

| Purity | 97.3% |

Coupling Strategies for Final Assembly

Carbodiimide-Mediated Amidation

The most widely adopted method for conjugating hydrazinylpyrimidine with benzamide:

Reaction Scheme :

- Activate 2-(trifluoromethyl)benzoyl chloride (1.05 eq) with 1,1'-carbonyldiimidazole (CDI) in DMF

- Add hydrazinylpyrimidine intermediate (1.0 eq) at 0°C

- Warm to 25°C, stir 12 hours

Performance Metrics :

| Coupling Agent | Yield (%) | Purity (%) |

|---|---|---|

| CDI | 89 | 98.8 |

| EDCI/HOBt | 93 | 99.2 |

| DCC | 78 | 96.5 |

Alternative Synthetic Pathways

One-Pot Tandem Approach

A emerging method combining hydrogenation and coupling in continuous flow reactors:

Advantages :

Limitations :

Purification and Characterization

Chromatographic Techniques

Q & A

Q. (Basic) What are the standard synthetic protocols for this compound, and what critical reaction parameters must be controlled?

The synthesis involves multi-step reactions, including hydrazone coupling and benzamide formation. Key steps include:

- Hydrazone formation : Reacting 6-amino-5-nitropyrimidin-4-yl hydrazine with a ketone or aldehyde derivative under reflux conditions (100°C, 4 hours) in polar solvents like methanol .

- Benzamide coupling : Using 2-(trifluoromethyl)benzoyl chloride with the hydrazone intermediate in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic acyl substitution .

Q. Critical parameters :

- Temperature control during hydrazone formation to avoid side reactions.

- Solvent purity (e.g., anhydrous DMF) to prevent hydrolysis of the acyl chloride.

- Recrystallization in methanol to achieve >95% purity .

Q. (Basic) Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. Key techniques :

Q. (Basic) What preliminary biological screening assays are recommended to assess its pharmacological potential?

Q. (Advanced) How can researchers optimize multi-step synthesis to address low yields in hydrazone coupling reactions?

Q. Strategies :

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation .

- Solvent optimization : Replace methanol with DMSO to stabilize intermediates .

- Temperature gradients : Gradual heating (50°C → 100°C) reduces decomposition .

Q. Example optimization results :

| Condition | Yield Improvement | Reference |

|---|---|---|

| ZnCl₂ (5 mol%) | 72% → 88% | |

| DMSO as solvent | 65% → 82% |

Q. (Advanced) What strategies resolve crystallographic data contradictions when determining its solid-state structure?

Q. (Advanced) How should SAR studies be designed to elucidate the role of the trifluoromethylbenzamide moiety?

Q. Methodology :

Q. Example SAR findings :

| Substituent | IC₅₀ (HeLa cells, µM) | DNA Binding (Kₐ) |

|---|---|---|

| CF₃ | 12.3 ± 1.2 | 1.5 × 10⁵ |

| Cl | 28.7 ± 2.1 | 0.9 × 10⁵ |

| NO₂ | 45.6 ± 3.4 | 0.3 × 10⁵ |

| Data adapted from |

Q. (Advanced) What analytical approaches validate batch-to-batch consistency in complex synthetic derivatives?

Q. (Advanced) How do researchers reconcile discrepancies between in vitro and in vivo biological activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.